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Introduction

SB 235375 is a potent and selective non-peptide antagonist of the human neurokinin-3 (NK-3)
receptor. The NK-3 receptor, a G protein-coupled receptor (GPCR), is preferentially activated
by the tachykinin peptide neurokinin B (NKB). Activation of the NK-3 receptor, which is coupled
to the Gq alpha subunit, initiates a signaling cascade leading to the mobilization of intracellular
calcium.[1][2] This application note provides a detailed protocol for a cell-based calcium
mobilization assay to characterize the antagonist activity of SB 235375 on the human NK-3
receptor.

The assay is designed for a high-throughput format using a fluorescence imaging plate reader
(FLIPR) or a similar instrument capable of kinetic reading of intracellular calcium changes. By
pre-incubating cells expressing the NK-3 receptor with SB 235375 before stimulating with an
NK-3 receptor agonist (e.g., NKB or senktide), the inhibitory potency of SB 235375 can be
accurately determined.

Signaling Pathway

Activation of the NK-3 receptor by an agonist initiates a well-defined signaling pathway that
results in an increase in intracellular calcium concentration. This process is the foundation of
the calcium mobilization assay.
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Caption: NK-3 Receptor Signaling Pathway Leading to Calcium Mobilization.
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Quantitative Data Summary

The following tables summarize the key quantitative parameters for NK-3 receptor agonists and
the antagonist SB 235375, which are essential for designing and interpreting the calcium
mobilization assay.

Table 1: Agonist Potency at the Human NK-3 Receptor

Agonist Cell Line Assay Type EC50 (nM) Reference
Neurokinin B Calcium
HEK293 o 0.45+0.10
(NKB) Mobilization
Calcium
[MePhe7]NKB HEK293 o 0.47 £0.16
Mobilization
] Calcium
Senktide HEK293 o 3.1+10
Mobilization
Senktide - Receptor Binding 0.5-3 [3]

Table 2: Antagonist Potency of SB 235375 at the Human NK-3 Receptor

Parameter Cell Line Assay Type Value (nM) Reference

_ Radioligand

Ki CHO-hNK-3R o 2.2 [4]
Binding
Calcium

Kb HEK293-hNK-3R o 12 [4]
Mobilization

Table 3: Selectivity of SB 235375 for Neurokinin Receptors
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Selectivity (fold vs

Receptor Ki (nM) hNK-3) Reference
hNK-3 2.2 - [4]
hNK-2 209 ~95 [4]
hNK-1 >100,000 >45,000 [4]

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory effect of SB 235375 on
agonist-induced calcium mobilization in a 96-well or 384-well format.

Materials and Reagents

e Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably
expressing the human NK-3 receptor.

e Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal
Bovine Serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

o Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH
7.4.

o Calcium-sensitive dye: Fluo-4 AM, Calcium-5, or equivalent no-wash calcium assay Kit.

e Probenecid: Anion transport inhibitor to improve dye retention (if required by the cell line or
dye kit).[5][6]

» NK-3 Receptor Agonist: Neurokinin B (NKB) or Senktide.
e NK-3 Receptor Antagonist: SB 235375.
o Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

 Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or equivalent
instrument with kinetic reading and liquid handling capabilities.
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Experimental Workflow
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Caption: Workflow for the Calcium Mobilization Antagonist Assay.

Detailed Protocol
1. Cell Seeding (Day 1)

» Harvest and count the HEK293 or CHO cells stably expressing the hNK-3R.

o Seed the cells into black-walled, clear-bottom microplates at a density that will result in a 90-
100% confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well
plate).[3]
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Incubate the plates overnight at 37°C in a 5% CO2 incubator.
. Dye Loading (Day 2)

Prepare the calcium-sensitive dye loading solution according to the manufacturer's
instructions. If using a no-wash kit, the solution will typically contain the dye and probenecid
in an assay buffer.

Remove the culture medium from the cell plates.

Add an equal volume of the dye loading solution to each well (e.g., 100 uL for a 96-well
plate).

Incubate the plates for 1 hour at 37°C or as recommended by the dye manufacturer.[6][7]
Some protocols may suggest a subsequent 30-minute incubation at room temperature.[5]

. Compound Preparation (Day 2)

Agonist Preparation: Prepare a stock solution of the NK-3R agonist (NKB or senktide) in
assay buffer. Dilute this stock to a working concentration that is 2X to 5X the final desired
concentration. The final concentration should be approximately the ECso value to ensure a
robust signal for inhibition. Based on the data in Table 1, a final concentration of ~1-3 nM
NKB or ~10-20 nM senktide would be appropriate.

Antagonist Preparation: Prepare a stock solution of SB 235375 in DMSO. Perform a serial

dilution of SB 235375 in assay buffer to create a range of concentrations (e.g., 10-point, 3-
fold dilution starting from a high concentration of ~10 uM). The final DMSO concentration in
the assay should be kept below 0.5% to avoid cellular toxicity.

. Antagonist Pre-incubation and Fluorescence Reading (Day 2)

Set up the FLIPR or FlexStation instrument with the appropriate excitation and emission
wavelengths for the chosen calcium dye (e.g., excitation ~485 nm, emission ~525 nm for
Fluo-4).

Program the instrument to perform a two-addition protocol. The first addition will be the
antagonist (or buffer for control wells), and the second will be the agonist.
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Place the dye-loaded cell plate and the compound plates into the instrument.

First Addition (Antagonist): Add the serially diluted SB 235375 to the cell plate. Include wells
with buffer only as a negative control and wells with buffer containing the maximum DMSO
concentration as a vehicle control.

Pre-incubation: Incubate the cell plate with the antagonist for 15-30 minutes at room
temperature or 37°C.[8] This allows the antagonist to reach equilibrium with the receptors.

Second Addition (Agonist) and Reading:

o Establish a stable baseline fluorescence reading for 10-20 seconds.

o The instrument will then add the prepared agonist solution to all wells.

o Immediately begin recording the fluorescence intensity kinetically for 60-180 seconds to
capture the calcium mobilization peak.

Data Analysis

The change in fluorescence is typically measured as the peak fluorescence intensity minus
the baseline fluorescence.

Normalize the data by setting the response in the absence of antagonist (agonist-only
control) as 100% and the response in the absence of agonist (buffer-only control) as 0%.

Plot the percentage of inhibition against the logarithm of the SB 235375 concentration.

Fit the data to a four-parameter logistic equation to determine the ICso value, which is the
concentration of SB 235375 that inhibits 50% of the agonist-induced calcium response.

Raw Kinetic Fluorescence Data Calculate Peak Response Normalize Data Non-linear Regression Determine IC50 Value
(RFU vs. Time) (Peak RFU - Baseline RFU) (% Inhibition vs. [Antagonist]) (Sigmoidal Dose-Response Curve)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1680814?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/228098914_Development_of_a_High-Throughput_Calcium_Flux_Assay_for_Identification_of_All_Ligand_Types_Including_Positive_Negative_and_Silent_Allosteric_Modulators_for_G_Protein-Coupled_Receptors
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931321/
https://www.researchgate.net/publication/236048804_A_FLIPR_assay_for_evaluating_agonists_and_antagonists_of_GPCR_heterodimers
https://pmc.ncbi.nlm.nih.gov/articles/PMC3000651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3000651/
https://www.icdar.org/calcium-flux-assay/
https://www.ncbi.nlm.nih.gov/books/NBK92012/
https://www.ncbi.nlm.nih.gov/books/NBK92012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6428067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6428067/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4142844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4142844/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4142844/
https://www.benchchem.com/product/b1680814#calcium-mobilization-assay-using-sb-235375
https://www.benchchem.com/product/b1680814#calcium-mobilization-assay-using-sb-235375
https://www.benchchem.com/product/b1680814#calcium-mobilization-assay-using-sb-235375
https://www.benchchem.com/product/b1680814#calcium-mobilization-assay-using-sb-235375
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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